N-(2-Chloro-6-methylphenyl)formamide is synthesized through various chemical reactions involving substituted phenyl groups. It falls under the broader class of N-substituted formamides, characterized by the presence of a formamide functional group (–C(=O)NH2) attached to a substituted aromatic ring. The specific chloro and methyl substitutions on the phenyl ring contribute to its reactivity and physical properties.
The synthesis of N-(2-Chloro-6-methylphenyl)formamide can be achieved through several methods, primarily involving the reaction of 2-chloro-6-methylphenylamine with formic acid or its derivatives. Key steps in the synthetic pathway include:
The molecular structure of N-(2-Chloro-6-methylphenyl)formamide can be described as follows:
The dihedral angle between the planes of the formamide moiety and the aryl ring is significant for understanding its reactivity and interaction with other molecules. Crystallographic studies reveal that molecules are linked by N–H⋯O hydrogen bonds, contributing to their stability in solid-state .
N-(2-Chloro-6-methylphenyl)formamide participates in various chemical reactions:
N-(2-Chloro-6-methylphenyl)formamide has been investigated for its biological activity, particularly as a precursor in synthesizing protein tyrosine kinase inhibitors like Dasatinib. The mechanism involves:
The physical and chemical properties of N-(2-Chloro-6-methylphenyl)formamide are critical for its applications:
Thermal analysis indicates that N-(2-Chloro-6-methylphenyl)formamide exhibits phase transitions upon heating, which can affect its crystallinity and solubility .
N-(2-Chloro-6-methylphenyl)formamide has several applications across various fields:
N-(2-Chloro-6-methylphenyl)formamide is systematically named according to IUPAC conventions, designating the formamide group attached to the nitrogen atom bonded to the phenyl ring substituted at the 2-position with chlorine and the 6-position with a methyl group. The compound's molecular formula is C₈H₈ClNO, corresponding to a molecular weight of 169.61 g/mol [1] [3]. It is characterized by the CAS Registry Number 10113-37-8, with alternative identifiers including NSC 55342 and the MDL number MFCD00088588 [3] [9]. Common synonyms include 6'-Chloro-o-formotoluidide and N-(2-chloro-6-methylphenyl)formamide [3].
Table 1: Chemical Identifiers for N-(2-Chloro-6-methylphenyl)formamide
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N-(2-chloro-6-methylphenyl)formamide |
CAS Registry Number | 10113-37-8 |
Molecular Formula | C₈H₈ClNO |
Molecular Weight | 169.61 g/mol |
Other Designations | NSC 55342; MFCD00088588; 6'-Chloro-o-formotoluidide |
The compound crystallizes as a solid with a characteristic melting point range of 164-168°C [1] [3]. Density predictions estimate 1.261 g/cm³, while its predicted pKa of approximately 14.08 suggests very weak acidity [3]. The structure exhibits intramolecular and intermolecular hydrogen bonding capabilities through the formamide N-H and carbonyl oxygen, significantly influencing its crystalline packing arrangements and phase behavior, as observed in studies of analogous 2,6-disubstituted N-phenylformamides [7]. Spectroscopic identification includes characteristic IR absorptions for N-H stretching (3280-3380 cm⁻¹) and carbonyl vibrations (1627-1644 cm⁻¹) [3].
The documented history of N-(2-chloro-6-methylphenyl)formamide dates to its inclusion in chemical catalogs in the mid-20th century, with its CAS registry number (10113-37-8) established in chemical indexing systems [3] [9]. Initial interest focused on its properties as a substituted aniline derivative, with research exploring hydrogen bonding effects on crystal polymorphism in 2,6-disubstituted formamides [7]. Significant scientific interest emerged when the compound was identified as a critical precursor in synthesizing complex heterocyclic pharmaceuticals.
The compound gained prominence through its role as an intermediate in developing the anticancer drug dasatinib (Sprycel®), a potent tyrosine kinase inhibitor approved by the FDA in 2006 [2] [8]. This application stimulated further research into optimized synthetic routes and purification methods for this intermediate. The derivative N-(2-chloro-6-methylphenyl)cyanothioformamide was subsequently documented as a specialized building block for heterocyclic synthesis, expanding the structural diversity accessible from this core scaffold [5]. Current research continues to explore novel derivatives and crystalline forms to enhance pharmaceutical synthesis efficiency and material properties.
N-(2-Chloro-6-methylphenyl)formamide serves primarily as a synthetic intermediate for constructing biologically active molecules, particularly nitrogen-containing heterocycles. Its chemical functionality enables participation in cyclocondensation reactions, metal-catalyzed cross-coupling, and multi-step synthetic sequences to complex targets:
Table 2: Synthetic Applications of N-(2-Chloro-6-methylphenyl)formamide
Application | Product | Significance |
---|---|---|
Thiazole Formation | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Key dasatinib precursor |
Solvate Formation | Crystalline solvates (e.g., 1,2-propanediol solvate) | Intermediate purification forms |
Polymorph Studies | Anhydrous (N-6) and monohydrate dasatinib forms | Pharmaceutical formulation optimization |
Crystalline Form Development: The structural features of N-(2-chloro-6-methylphenyl)formamide influence the solid-state properties of downstream pharmaceuticals. Research demonstrates that chloro-methyl substitution patterns significantly impact hydrogen bonding networks and crystal packing in formamide derivatives, affecting phase transformations and polymorphism [7]. This knowledge directly informs the development of dasatinib crystalline forms, including anhydrous polymorphs (Form N-6), monohydrates, and solvates (e.g., 1,2-propanediol solvate), which exhibit distinct solubility profiles critical for bioavailability and formulation design [8].
Structural Analogue Synthesis: The compound serves as a template for synthesizing halogenated formamide analogues. For example, N-(4-bromo-2-chloro-6-methylphenyl)formamide (CAS 343350-83-4) demonstrates how additional ring substitutions expand molecular diversity for structure-activity relationship studies in drug discovery programs [10]. These structural modifications enable exploration of steric and electronic effects on biological activity in pharmaceutical lead optimization.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5